molecular formula C17H15BrN2O3S B5057765 4-[3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No. B5057765
M. Wt: 407.3 g/mol
InChI Key: YDKXZCVBLCTTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazoline derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazoline derivatives has been a subject of interest due to their confirmed biological and pharmacological activities . Protodeboronation of pinacol boronic esters is a common method used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazoline core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The compound also contains a bromophenyl group and a thiophenyl group attached to the pyrazoline core .


Chemical Reactions Analysis

Pyrazoline derivatives are known to undergo various chemical reactions due to the presence of reactive nitrogen atoms in their structure . Protodeboronation of pinacol boronic esters is a common reaction involved in the synthesis of such compounds .

Scientific Research Applications

Antibacterial and Antifungal Applications

Pyrazoline derivatives have been studied for their antibacterial and antifungal properties. The presence of a 4-bromophenyl group in the compound could potentially enhance these properties. Research has shown that similar structures exhibit significant activity against various bacterial and fungal strains, which could be beneficial in developing new antimicrobial agents .

Antioxidant Activity

The compound’s structure indicates potential antioxidant activity. Oxidative stress is a common pathway for cellular damage, and compounds that can scavenge free radicals are valuable in preventing or treating related diseases. The pyrazoline core, combined with the thiophen-2-yl group, may contribute to neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage .

Anti-inflammatory Potential

Pyrazoline derivatives are known for their anti-inflammatory effects. The compound’s ability to modulate the inflammatory response could be explored in the context of chronic inflammatory diseases. Its efficacy in reducing inflammation could be assessed through preclinical models to determine its therapeutic potential .

Neuroprotective Effects

The compound’s potential to inhibit acetylcholinesterase (AchE) suggests neuroprotective applications. AchE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s. By preventing the breakdown of acetylcholine, this compound could help maintain cognitive function and slow disease progression .

Antitumor Activities

Pyrazoline derivatives have shown promise in antitumor research. The bromophenyl moiety, in particular, could interact with various cellular targets to inhibit tumor growth. Further studies could explore its role in cancer therapy, possibly as a chemotherapeutic agent or in combination with other treatments .

Chemical Synthesis and Drug Development

The compound’s unique structure makes it a valuable scaffold for the synthesis of more complex molecules. It could serve as an intermediate in the production of various pharmacologically active agents. Its role in drug development could be significant, especially in creating new compounds with enhanced biological activities .

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given the diverse activities exhibited by pyrazoline derivatives, this compound could potentially be developed into a promising drug .

properties

IUPAC Name

4-[5-(4-bromophenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c18-12-5-3-11(4-6-12)13-10-14(15-2-1-9-24-15)20(19-13)16(21)7-8-17(22)23/h1-6,9,14H,7-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKXZCVBLCTTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

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